molecular formula C8H15Cl2NO B8800028 N,N-Diisopropyldichloroacetamide CAS No. 5326-93-2

N,N-Diisopropyldichloroacetamide

Cat. No.: B8800028
CAS No.: 5326-93-2
M. Wt: 212.11 g/mol
InChI Key: GWCFWYFGDBHVGX-UHFFFAOYSA-N
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Description

N,N-Diallyl-2,2-dichloroacetamide (CAS 37764-25-3), commonly known as Dichlormid, is a chloroacetamide derivative characterized by two allyl groups attached to the nitrogen atom and two chlorine atoms at the α-carbon position of the acetamide backbone. It is primarily used as a herbicide safener in agricultural applications, protecting crops from phytotoxic effects of herbicides by enhancing metabolic detoxification .

Properties

CAS No.

5326-93-2

Molecular Formula

C8H15Cl2NO

Molecular Weight

212.11 g/mol

IUPAC Name

2,2-dichloro-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C8H15Cl2NO/c1-5(2)11(6(3)4)8(12)7(9)10/h5-7H,1-4H3

InChI Key

GWCFWYFGDBHVGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₈H₁₁Cl₂NO
  • Molecular Weight : 224.09 g/mol
  • CAS Registry : 37764-25-3

Comparison with Structurally Similar Acetamide Compounds

N,N-Dimethylacetamide (DMA)

CAS 127-19-5
A polar aprotic solvent widely used in pharmaceuticals and polymer synthesis.

Property Dichlormid DMA
Molecular Weight 224.09 g/mol 87.12 g/mol
Boiling Point Not reported 164.5–167.5°C
Purity Research-grade ≥99% (gas chromatography)
Applications Herbicide safener Solvent, reagent synthesis

Key Differences :

  • DMA lacks chlorine substituents and allyl groups, making it less reactive in biological systems.
  • DMA’s high miscibility with water and organic solvents contrasts with Dichlormid’s specialized agricultural use .

N,N-Dipropylacetamide

CAS 1116-24-1
A simpler acetamide derivative with propyl substituents.

Property Dichlormid N,N-Dipropylacetamide
Molecular Weight 224.09 g/mol 143.23 g/mol
Substituents Allyl, dichloro Propyl
Applications Herbicide safener Limited commercial use

Key Differences :

  • The dichloro and allyl groups in Dichlormid enhance its electron-withdrawing properties, critical for herbicide interaction, whereas N,N-Dipropylacetamide lacks functional groups for such activity .

Herbicidal Chloroacetamides (e.g., Alachlor, Pretilachlor)

Examples :

  • Alachlor (CAS 15972-60-8): 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
  • Pretilachlor (CAS 51218-49-6): 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide .
Property Dichlormid Alachlor
Chlorine Positions α-carbon (2,2-dichloro) β-chloro on acetamide
Function Safener Herbicide
Target Crops Maize, sorghum Soybeans, corn

Key Differences :

  • Dichlormid’s dichloro configuration and allyl groups differentiate its mechanism from herbicidal chloroacetamides, which inhibit fatty acid synthesis in weeds .

Dichloro-N-Arylacetamides

  • Structure : Dichloroacetamide with aryl substituents.
Property Dichlormid Dichloro-N-Arylacetamide
Substituents Allyl groups Aryl groups
Bioactivity Safener Antimicrobial potential

Key Differences :

  • Aryl substituents in dichloro-N-arylacetamides enable π-π stacking, absent in Dichlormid’s aliphatic structure .

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